[Lys5,MeLeu9,Nle10]-NKA(4-10)
Overview
Description
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic peptide fragment derived from neurokinin A, a member of the tachykinin family of neuropeptides. This compound is known for its potent agonistic activity on the neurokinin-2 receptor, which plays a crucial role in various physiological processes, including smooth muscle contraction and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Lys5,MeLeu9,Nle10]-NKA(4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
While specific industrial production methods for [Lys5,MeLeu9,Nle10]-NKA(4-10) are not widely documented, large-scale peptide synthesis often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
[Lys5,MeLeu9,Nle10]-NKA(4-10) can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
[Lys5,MeLeu9,Nle10]-NKA(4-10) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and smooth muscle contraction.
Medicine: Explored for potential therapeutic applications in conditions involving neurokinin-2 receptor dysregulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
[Lys5,MeLeu9,Nle10]-NKA(4-10) exerts its effects by binding to and activating the neurokinin-2 receptor. This activation triggers a cascade of intracellular signaling pathways, leading to physiological responses such as smooth muscle contraction and neurotransmitter release. The primary molecular targets include G-protein coupled receptors and downstream effectors like phospholipase C and protein kinase C .
Comparison with Similar Compounds
Similar Compounds
Neurokinin A: The parent compound from which [Lys5,MeLeu9,Nle10]-NKA(4-10) is derived.
[Pro9] Substance P: Another tachykinin peptide with agonistic activity on the neurokinin-1 receptor.
[D-Ala2,D-Leu5] Enkephalin: A peptide with activity on opioid receptors.
Uniqueness
[Lys5,MeLeu9,Nle10]-NKA(4-10) is unique due to its specific modifications at positions 5, 9, and 10, which enhance its selectivity and potency for the neurokinin-2 receptor. These modifications distinguish it from other tachykinin peptides and contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBMQAYBIOYAKI-HLYNNXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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